1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate
Description
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate is a hybrid heterocyclic compound featuring a benzo[d]thiazolyl moiety substituted with a methoxy group at position 4 and a benzo[d]oxazolone fragment linked via an azetidine-acetate scaffold. The benzo[d]thiazolyl group is associated with antimicrobial and antitumor activities, as seen in structurally related compounds like 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid derivatives . The benzo[d]oxazolone component, found in ligands such as PBPA (), is often utilized in medicinal chemistry for its hydrogen-bonding capacity and role in molecular recognition .
Properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(2-oxo-1,3-benzoxazol-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-26-15-7-4-8-16-18(15)21-19(29-16)22-9-12(10-22)27-17(24)11-23-13-5-2-3-6-14(13)28-20(23)25/h2-8,12H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDREBYEBVSQJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)CN4C5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound exhibits a unique combination of functional groups, which may contribute to its diverse biological activities, including potential antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Structural Characteristics
The compound's structure includes:
- Benzothiazole moiety : Known for its biological activity, particularly in antimicrobial and anticancer applications.
- Azetidine ring : A four-membered nitrogen-containing heterocycle that can influence the pharmacological profile.
- Oxobenzo[d]oxazole group : This component is associated with various bioactivities, enhancing the compound's potential therapeutic applications.
Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. The presence of the oxazole and azetidine functionalities in this compound suggests a potential for broad-spectrum antimicrobial activity.
Case Studies:
-
Antibacterial Activity : Research has shown that compounds with similar structural motifs exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing the 1,3,4-oxadiazole ring have demonstrated strong activity against Mycobacterium tuberculosis and other pathogenic strains .
Compound MIC (µg/mL) Target Organism Example A 4–8 M. tuberculosis Example B 0.003–0.03 C. difficile - Antifungal Activity : Similar compounds have shown efficacy against fungal pathogens, suggesting that this compound may also possess antifungal properties.
Anticancer Activity
The structural features of 1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate may allow it to interact with cancer cell pathways effectively.
Research Findings:
Studies on related benzothiazole derivatives have indicated their ability to induce apoptosis in cancer cells through various mechanisms, including inhibition of specific kinases involved in cell proliferation .
| Study Reference | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Study A | Breast Cancer | 10 |
| Study B | Lung Cancer | 5 |
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are supported by its structural similarity to known anti-inflammatory agents.
Mechanism of Action:
Research indicates that benzothiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, leading to reduced inflammation .
The synthesis of this compound generally involves multiple steps:
- Formation of the benzothiazole ring.
- Construction of the azetidine structure.
- Esterification with oxobenzo[d]oxazole derivatives.
Each synthetic step requires optimization for yield and purity, often utilizing catalysts and specific reaction conditions.
The proposed mechanism of action involves binding to specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways associated with microbial growth inhibition or cancer cell apoptosis .
Scientific Research Applications
Research indicates that compounds similar to 1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate exhibit significant biological activities:
- Antimicrobial Properties : Studies suggest that benzothiazole derivatives possess antimicrobial effects against various pathogens, indicating potential use in treating infections.
- Anticancer Activity : The compound's structure suggests possible interactions with molecular targets involved in cancer pathways, making it a candidate for further investigation in oncology.
Applications in Medicinal Chemistry
- Drug Development : The unique combination of functional groups allows for the exploration of this compound as a lead structure in drug design, particularly for antimicrobial and anticancer agents.
- Pharmacological Studies : Investigations into its mechanism of action can reveal insights into how it interacts with biological systems, potentially leading to novel therapeutic strategies.
Case Studies and Research Findings
Several studies have documented the applications and effects of similar compounds:
- Antimicrobial Efficacy : Research has shown that benzothiazole derivatives can inhibit bacterial growth, highlighting their potential as new antibiotics.
- Cytotoxicity Testing : In vitro studies have indicated that these compounds can induce apoptosis in cancer cell lines, suggesting their role as anticancer agents.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its dual heterocyclic system. Key comparisons include:
Key Observations :
- Benzo[d]thiazol vs. Benzo[d]oxazol : The target’s benzo[d]thiazol group (electron-rich due to methoxy substitution) may enhance membrane permeability compared to PBPA’s unsubstituted benzo[d]oxazol .
- Azetidine vs.
- Ester Functionality : The acetate ester mirrors bioactive esters in 2-(3-oxobenzo[d]isothiazol-2-yl)acetic acid derivatives, which show potent antimicrobial activity .
Physicochemical Properties
- Solubility : The ester and oxo groups confer moderate polarity, but the aromatic systems likely reduce aqueous solubility compared to azalactones () .
- Hydrogen Bonding : The oxazolone’s carbonyl (C=O) and azetidine’s NH groups (if present) could form hydrogen bonds critical for target engagement, as modeled in .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves multi-step reactions, leveraging heterocyclic condensation and coupling strategies. For example:
- Stepwise assembly : Combine benzothiazole and oxazolone precursors via nucleophilic substitution or amidation. Similar approaches in bivalent benzoxazolone/benzothiazolone synthesis achieved 51–53% yields using piperazine linkers and optimized coupling conditions .
- Catalytic systems : Use polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ to facilitate esterification or acylation. Evidence from phenoxymethylbenzoimidazole-triazole syntheses highlights improved yields (up to 70%) with Cu(I)-catalyzed click chemistry .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures purity, as validated by HRMS and elemental analysis .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR resolves aromatic protons (δ 6.8–8.2 ppm for benzothiazole/oxazole) and ester/azetidine moieties (δ 3.5–5.5 ppm). Multiplicity patterns distinguish regioisomers .
- HRMS : Accurately confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) with <2 ppm error .
- HPLC : Reverse-phase C18 columns (e.g., 90:10 methanol/water) assess purity (>95%) and detect hydrolytic degradation products .
Advanced Research Questions
Q. How do structural modifications in related benzothiazole/oxazole derivatives influence biological activity?
Methodological Answer:
- Substituent effects : Electron-donating groups (e.g., 4-methoxy) enhance metabolic stability, while thioether/acetyloxy groups modulate target binding. For example, methylsulfonyl derivatives in showed increased reactivity due to enhanced electrophilicity .
- Bioisosteric replacement : Replace oxazolone with thiazolidinone (as in ) to improve solubility without compromising antimicrobial activity .
- SAR studies : Use iterative synthesis and in vitro assays (e.g., MIC for antimicrobials) to correlate substituent position/type with potency .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data?
Methodological Answer:
- Validation protocols : Cross-check DFT-predicted NMR shifts with experimental data; deviations >0.5 ppm may indicate incorrect tautomer assignments .
- Crystallography : Resolve ambiguities in stereochemistry (e.g., azetidine ring conformation) via single-crystal X-ray diffraction, as done for benzisothiazolone analogs .
- Batch-to-batch analysis : Use elemental analysis (C, H, N ±0.3%) to confirm stoichiometry if HRMS and NMR suggest impurities .
Q. How can the metabolic stability and in vitro pharmacokinetic properties of this compound be assessed?
Methodological Answer:
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS over 60 minutes .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction; >90% binding suggests limited bioavailability .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms fluorometrically to predict drug-drug interaction risks .
Q. What computational methods are suitable for modeling interactions between this compound and biological targets?
Methodological Answer:
- Molecular docking : Employ AutoDock Vina or Glide to predict binding poses in enzyme active sites (e.g., bacterial FabH for antimicrobial activity). validated docking poses with crystallographic data for triazole-thiazole analogs .
- MD simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability; RMSD <2 Å indicates robust interactions .
- QSAR models : Train on benzothiazole derivatives’ logP and IC₅₀ data to prioritize analogs with optimal hydrophobicity/potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
